3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidinone ring with a nitrophenyl group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition of their activity. The thiazolidinone ring can also interact with DNA, leading to potential anticancer effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a similar ring structure but different substituents.
Thiadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of a nitrophenyl group and a thiazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
28996-47-6 |
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Molecular Formula |
C11H8N2O3S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S2/c1-12-10(14)9(18-11(12)17)6-7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 |
InChI Key |
YMEJCAHPHWEJTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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